molecular formula C12H16FN B13538338 n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine

Cat. No.: B13538338
M. Wt: 193.26 g/mol
InChI Key: TWRAYSXHASNVNP-UHFFFAOYSA-N
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Description

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a cyclopropylmethyl group attached to the amine nitrogen and a 3-fluorophenyl moiety on the ethanamine backbone. The compound has a molecular weight of 205.30 g/mol (CAS: 1156172-11-0) .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(3-fluorophenyl)ethanamine

InChI

InChI=1S/C12H16FN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2

InChI Key

TWRAYSXHASNVNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reactions: The final step involves coupling the cyclopropylmethyl amine with the fluorophenyl group under appropriate conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group (electron-withdrawing) may enhance binding to receptors like sigma or NOS compared to 4-methoxyphenyl (electron-donating) analogs, which could alter pharmacokinetics and target affinity .

Cyclopropylmethyl vs. Benzyl Groups :

  • NBOMe compounds (e.g., 25C-NBOMe) replace the cyclopropylmethyl with a 2-methoxybenzyl group, conferring potent serotonin receptor agonism . The cyclopropylmethyl group, in contrast, may favor interactions with sigma receptors due to its constrained geometry and lipophilicity .

Biological Activity: The cyclopropylmethyl-fluorophenyl motif is recurrent in sigma receptor ligands (e.g., the piperidine derivative in ) and NOS inhibitors (e.g., ), suggesting versatility in targeting diverse pathways.

Receptor Binding and Computational Insights

  • Sigma Receptor Antagonism: The compound’s cyclopropylmethyl group is structurally analogous to N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol, a sigma antagonist that modulates dopamine release . Molecular docking studies (e.g., AutoDock Vina ) could predict its binding mode, leveraging the fluorophenyl group for π-π interactions and the cyclopropane ring for hydrophobic contacts.

Biological Activity

N-(Cyclopropylmethyl)-2-(3-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C12H16FNC_{12}H_{16}FN and a molecular weight of approximately 193.26 g/mol. This compound features a cyclopropylmethyl group and a 3-fluorophenyl moiety, categorizing it as an amine due to the presence of an amine functional group attached to an ethyl chain. Its unique structure allows for a variety of chemical interactions, which has sparked interest in its potential biological activities, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the nervous system. The presence of the fluorine atom in the phenyl ring may enhance its binding affinity and selectivity for certain biological targets, potentially modulating neuronal signaling pathways. Compounds with similar structures have been investigated for their ability to inhibit nitric oxide synthase, which plays a crucial role in neurodegenerative disorders.

Pharmacological Applications

Research indicates that this compound shows promise in various pharmacological contexts:

  • Neuropharmacology : The compound may influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as nitric oxide synthase, suggesting potential therapeutic applications in neuroprotection .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

  • Binding Affinity Studies : Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of binding affinity to target receptors. For instance, one study reported weak binding affinities with Kd values ranging from 185 to 368 µM .
  • In Vitro Assays : In vitro assays have indicated that modifications to the compound's structure can significantly alter its biological activity. For example, changes in the cyclopropyl or fluorophenyl groups can affect its interaction with specific neuropharmacological targets.
  • Therapeutic Potential : The compound's potential as a therapeutic agent has been highlighted in studies focusing on neurodegenerative diseases. Its mechanism of action suggests it could play a role in modulating pathways involved in neuronal survival and function .

Data Table: Summary of Biological Activity

Study Biological Activity Findings
Study 1Binding AffinityKd values of 185 - 368 µM indicating weak affinity
Study 2Neuroprotective EffectsPotential modulation of nitric oxide synthase activity
Study 3Enzyme InhibitionSimilar compounds show inhibitory effects on key enzymes involved in neurodegeneration

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